molecular formula C9H14N2 B1306024 2-(Piperidin-1-ylmethyl)prop-2-enenitrile CAS No. 27315-95-3

2-(Piperidin-1-ylmethyl)prop-2-enenitrile

Cat. No. B1306024
CAS RN: 27315-95-3
M. Wt: 150.22 g/mol
InChI Key: OPVQYFLTGBIQKG-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-ylmethyl)prop-2-enenitrile” is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of piperidone analogs, which includes “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Chemical Reactions Analysis

Piperidones, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, have been synthesized in order to study their biological activity . They have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various drugs. The compound “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” can be utilized in multicomponent reactions to synthesize bioactive piperidine derivatives. These derivatives have shown promise in the development of new medications with potential pharmacological applications .

Anticancer Agents

Research indicates that piperidine derivatives exhibit significant anticancer properties. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” could be a precursor in the synthesis of novel anticancer agents, contributing to the fight against various forms of cancer .

Neuroprotective Therapies

Piperidine compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound may play a role in the synthesis of therapeutic agents aimed at protecting neuronal health .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” could serve as a starting material for creating compounds that target resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Drugs

Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. This compound could be used to develop new pain relief medications that work by modulating pain pathways or reducing inflammation .

Development of Antidepressants

Some piperidine derivatives have shown potential as antidepressants. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” might be used in the synthesis of compounds that could act on neurotransmitter systems to alleviate symptoms of depression .

Mechanism of Action

The mechanism of action of piperidone analogs, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

properties

IUPAC Name

2-(piperidin-1-ylmethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVQYFLTGBIQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380268
Record name 2-(piperidin-1-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidinomethyl)acrylonitrile

CAS RN

27315-95-3
Record name 2-(piperidin-1-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyanoacetic acid (51 g., 6 mole) was dissolved in 150 ml. of dioxane, the solution cooled to 5° C. and piperidine (53 g., 0.6 mole) dripped in while maintaining the temperature at 10°-15° C. Then, 37% aqueeous formaldehyde (109.5 g., 1.35 mole) was slowly added at 0°-10° C. After two hours, the ice bath was removed and the mixture stirred overnight at 20°-25° C. It was then stripped at 15 mm. pressure and bath temperature of 48° C. The residue was chilled, mixed with 100 ml. of ether, saturated with sodium chloride and the ether layer separated. This extract was washed with two 25 ml. portions of cold 5% aqueous potassium carbonate and finally with 10 ml. of ice water. The ether solution was dried over anhydrous magnesium sulfate, filtered, stripped and fractionated using a Vigreux column. The fraction boiling at 86°-88° C./2 mm. was of practically analytical quality, 40.8 g., Rf 0.66 on silica gel using chloroform-methyl alcohol (90:10) development. This is, however, a known compound.
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Synthesis routes and methods II

Procedure details

Formaldehyde (75 ml of 40% solution) was added to a stirred solution of cyanacetic acid (43g) and piperidine (85g) in water at 15° C. The solution was stirred for 1 hour at room temperature and then boiled under reflux for 2 hours. On cooling the reaction mixture separated into two layers, the top layer was separated and distilled to give a colourless oil, boiling point 117°-118° C 0.5mm.
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